Cas no 2411242-02-7 (2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one)

2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one structure
2411242-02-7 structure
Product name:2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one
CAS No:2411242-02-7
MF:C17H19ClN2O2
Molecular Weight:318.797963380814
CID:6352705
PubChem ID:145887735

2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one 化学的及び物理的性質

名前と識別子

    • 2-chloro-1-[4-(5-methoxy-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one
    • Z1562125471
    • 2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one
    • 2411242-02-7
    • EN300-7559173
    • インチ: 1S/C17H19ClN2O2/c1-11(18)17(21)20-7-5-12(6-8-20)15-10-19-16-4-3-13(22-2)9-14(15)16/h3-5,9-11,19H,6-8H2,1-2H3
    • InChIKey: NTFDRNJNEVXUSR-UHFFFAOYSA-N
    • SMILES: ClC(C)C(N1CC=C(C2=CNC3C=CC(=CC2=3)OC)CC1)=O

計算された属性

  • 精确分子量: 318.1135055g/mol
  • 同位素质量: 318.1135055g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 454
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 45.3Ų

2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7559173-0.05g
2-chloro-1-[4-(5-methoxy-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one
2411242-02-7 95.0%
0.05g
$212.0 2025-03-22

2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one 関連文献

2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-oneに関する追加情報

Introduction to 2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one (CAS No. 2411242-02-7)

2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one (CAS No. 2411242-02-7) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic derivatives characterized by the presence of both indole and pyridine moieties, which are well-documented for their role in modulating various biological pathways. The structural framework of this molecule incorporates a chloro-substituted propanone core, which is further functionalized with a 5-methoxyindole group linked to a 3,6-dihydropyridine scaffold. Such a combination of structural elements suggests a high degree of potential for interaction with biological targets, making it an intriguing candidate for further investigation in drug discovery programs.

The significance of this compound in modern pharmaceutical research stems from its ability to engage with multiple biological systems. The indole moiety, particularly in its 5-methoxy derivative, is widely recognized for its pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. This moiety has been extensively studied in the development of therapeutic agents targeting neurological disorders, cancer, and infectious diseases. On the other hand, the pyridine ring contributes to the molecule's solubility and bioavailability, which are critical factors in drug design. The presence of the chloro-substituent on the propanone backbone enhances electrophilicity, facilitating nucleophilic substitution reactions that can be exploited in medicinal chemistry synthesis.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater accuracy. Studies have indicated that the 5-methoxyindole group in this compound may interact with enzymes and receptors involved in signal transduction pathways, potentially leading to therapeutic effects. For instance, preliminary computational studies suggest that this molecule could exhibit inhibitory activity against certain kinases and transcription factors, which are often dysregulated in diseases such as cancer and autoimmune disorders. Additionally, the 3,6-dihydropyridine moiety may contribute to stabilizing the compound's bioactive conformation by forming hydrogen bonds with polar residues in protein targets.

The synthesis of 2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one presents an interesting challenge due to its multi-ring structure and functional groups. Traditional synthetic routes often involve multi-step sequences that require careful optimization to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the indole-pyridine bridge efficiently. Furthermore, protecting group strategies are essential to prevent unwanted side reactions during synthesis. Advances in green chemistry have also influenced the approach to its preparation, with efforts focusing on minimizing waste and using sustainable reagents.

In vitro pharmacological evaluations have begun to uncover the potential therapeutic applications of this compound. Initial assays have shown promising activity against certain cancer cell lines, where it demonstrates inhibitory effects on proliferation by inducing apoptosis or arresting cell cycle progression. The chloro-substituent plays a crucial role in these interactions by modulating electronic properties and enhancing binding affinity. Additionally, studies on its anti-inflammatory properties have revealed that it can suppress the production of pro-inflammatory cytokines by inhibiting key signaling pathways such as NF-κB. These findings align with the broader pharmacological profile of indole derivatives and highlight the compound's potential as an anti-inflammatory agent.

The pharmacokinetic profile of 2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one is another critical aspect that has been explored through preclinical studies. Absorption studies indicate moderate bioavailability when administered orally, with peak plasma concentrations observed within hours post-administration. The compound exhibits a reasonable distribution across various tissues but shows preferential accumulation in liver and kidney tissues due to active transport mechanisms involving cytochrome P450 enzymes. Metabolism studies suggest that oxidative degradation is the primary pathway for biotransformation, with several metabolites identified through mass spectrometry analysis.

One of the most compelling aspects of this compound is its potential for structure-based drug design optimization. By leveraging insights from crystallographic studies of protein targets combined with molecular dynamics simulations, researchers can fine-tune its structure to enhance potency and selectivity. For example, modifications at the chloro-substituent or introduction of additional functional groups could improve binding affinity while reducing off-target effects. Such rational design approaches are becoming increasingly prevalent in modern drug discovery pipelines due to their efficiency and precision.

The future directions for research on 2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-y]propanone (CAS No. 2411242–02–7) include both preclinical development and exploration into novel synthetic methodologies. Preclinical trials are planned to evaluate its efficacy and safety profiles further before moving into human clinical trials for selected indications such as cancer or inflammatory diseases. Concurrently, synthetic chemists are exploring alternative routes that could improve scalability while maintaining high enantiomeric purity if stereochemical control becomes necessary for biological activity.

The integration of artificial intelligence (AI) tools into drug discovery has also opened new avenues for studying this compound systematically. AI-driven platforms can predict physicochemical properties faster than traditional methods while identifying optimal dosing regimens based on population-level data analysis from clinical trials or experimental models. This synergy between experimental chemistry and computational biology promises accelerated progress toward bringing new therapeutic agents like this one into clinical practice.

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